Morpholin-4-yl{5-[4-(propan-2-yl)phenyl]furan-2-yl}methanethione
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Overview
Description
Morpholin-4-yl{5-[4-(propan-2-yl)phenyl]furan-2-yl}methanethione is a complex organic compound that features a morpholine ring, a furan ring, and a methanethione group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Morpholin-4-yl{5-[4-(propan-2-yl)phenyl]furan-2-yl}methanethione typically involves multi-step organic reactions. One common method involves the reaction of 4-(propan-2-yl)phenylfuran with morpholine in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as tetrahydrofuran or dimethyl sulfoxide to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Morpholin-4-yl{5-[4-(propan-2-yl)phenyl]furan-2-yl}methanethione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the methanethione group to a methanethiol group.
Substitution: The morpholine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or amines can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce methanethiol derivatives.
Scientific Research Applications
Morpholin-4-yl{5-[4-(propan-2-yl)phenyl]furan-2-yl}methanethione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.
Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of Morpholin-4-yl{5-[4-(propan-2-yl)phenyl]furan-2-yl}methanethione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
6-Ethoxy-4-N-(2-morpholin-4-ylethyl)-2-N-propan-2-yl-1,3,5-triazine-2,4-diamine: This compound has similar structural features and applications.
2-(4′-Morpholin-4″-yl-5H-chromeno-[2,3-d]pyrimidin-2′-yl)phenol: Another compound with a morpholine ring and potential biological activity.
Uniqueness
Morpholin-4-yl{5-[4-(propan-2-yl)phenyl]furan-2-yl}methanethione is unique due to its combination of a morpholine ring, a furan ring, and a methanethione group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
Molecular Formula |
C18H21NO2S |
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Molecular Weight |
315.4 g/mol |
IUPAC Name |
morpholin-4-yl-[5-(4-propan-2-ylphenyl)furan-2-yl]methanethione |
InChI |
InChI=1S/C18H21NO2S/c1-13(2)14-3-5-15(6-4-14)16-7-8-17(21-16)18(22)19-9-11-20-12-10-19/h3-8,13H,9-12H2,1-2H3 |
InChI Key |
JEEGTMOMKSZYEN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2=CC=C(O2)C(=S)N3CCOCC3 |
Origin of Product |
United States |
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